molecular formula C19H15N3O3S B11278840 N-(3-methoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

N-(3-methoxyphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11278840
M. Wt: 365.4 g/mol
InChI Key: KWGMYFSWRNDHBG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a benzothieno-pyrimidinone core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothieno-pyrimidinone core, followed by the introduction of the methoxyphenyl group and the acetamide moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-2(4H)-yl)acetamide
  • N-(3-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-5(4H)-yl)acetamide

Uniqueness

N-(3-methoxyphenyl)-2-(4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group and the benzothieno-pyrimidinone core contributes to its stability and reactivity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C19H15N3O3S/c1-25-13-6-4-5-12(9-13)21-16(23)10-22-11-20-17-14-7-2-3-8-15(14)26-18(17)19(22)24/h2-9,11H,10H2,1H3,(H,21,23)

InChI Key

KWGMYFSWRNDHBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43

Origin of Product

United States

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